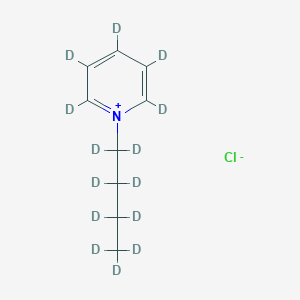
1-Butylpyridinium-D14 chloride
Vue d'ensemble
Description
1-Butylpyridinium-D14 chloride is an ionic liquid with the chemical formula C9D14ClN . Ionic liquids are salts in which the ions exhibit poor coordination, and at least one ion possesses a delocalized charge. In this case, the chloride anion (Cl-) pairs with the 1-butylpyridinium cation (C9D14N+), resulting in a stable liquid state at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Butylpyridinium-D14 chloride consists of a pyridine ring with a butyl group (C4H9) attached to the nitrogen atom. The deuterium atoms (D) replace the hydrogen atoms in the butyl group. The chloride anion (Cl-) balances the charge, forming a stable ionic liquid .
Chemical Reactions Analysis
1-Butylpyridinium-D14 chloride participates in various chemical reactions due to its ionic nature. It can act as a solvent, catalyst, or reactant in organic transformations. Examples include electrochemical processes , organic synthesis , and extraction procedures . Researchers have explored its use in green chemistry due to its low volatility and non-toxicity .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Fluorescence Studies for Concentration Determination Another study utilized fluorescence to accurately determine the concentration of N-butylpyridinium chloride in aqueous solutions. This research is significant for monitoring the concentration of this ionic liquid in various chemical processes, enhancing process efficiency and control (Cancilla et al., 2014).
Ionic Liquids for Clean Technology 1-Butylpyridinium chloride has been recognized as a solvent for clean synthesis and catalytic processes. Its use in room-temperature chloroaluminate(III) ionic liquids is part of a broader move towards environmentally friendly solvents in industrial processes (Seddon, 1997).
Exploration of Anion-Cation Interactions A comprehensive study using density functional theory explored the structure and properties of ionic pairs involving 1-butylpyridinium, including its chloride variant. This research provides insights into the interaction energies, theoretical band gaps, and other chemical descriptors relevant to these ionic pairs (Joseph et al., 2018).
Potentiometric Investigations Research on the acid-base properties of 1-butylpyridinium chloride mixtures through potentiometry has provided valuable information on their solvent properties, essential for various chemical applications (Gale & Osteryoung, 1979).
Mécanisme D'action
The mechanism of action for 1-Butylpyridinium-D14 chloride depends on the specific application. As an ionic liquid, it can solvate polar and nonpolar compounds, facilitating reactions. Its unique properties, such as high thermal stability and low vapor pressure, make it suitable for various processes .
Orientations Futures
Propriétés
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOASTYJWUQJG-CBZSTONXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584057 | |
| Record name | 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium-D14 chloride | |
CAS RN |
312623-96-4 | |
| Record name | 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butylpyridinium chloride-d14 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)

![1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628286.png)









